molecular formula C16H20O3 B12012069 Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate CAS No. 5333-98-2

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Cat. No.: B12012069
CAS No.: 5333-98-2
M. Wt: 260.33 g/mol
InChI Key: PHAAGPQAOYFUBK-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) moiety linked via a ketone-oxygen bridge to a butanoate ester group. Structurally, it comprises:

  • A tetralin ring system (5,6,7,8-tetrahydronaphthalene), which imparts partial aromaticity and hydrophobicity.
  • A 4-oxobutanoate ester backbone, contributing to its reactivity in nucleophilic acyl substitution or reduction reactions.

Properties

CAS No.

5333-98-2

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3

InChI Key

PHAAGPQAOYFUBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:

Carboxylic acid+EthanolEster+Water\text{Carboxylic acid} + \text{Ethanol} \rightarrow \text{Ester} + \text{Water} Carboxylic acid+Ethanol→Ester+Water

Industrial Production::

Chemical Reactions Analysis

Reaction with Hydroxylamine Hydrochloride

Product : Ethyl 2-(hydroxyimino)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (6 ) → Furan-2-one (4 ) via cyclization.
Mechanism :

  • Initial oxime formation at the α-keto position of 2 , followed by elimination of ethanol to form intermediate 7 .

  • Cyclization yields γ-lactone 4 (furan-2-one derivative).

Experimental Data :

ParameterValueSource
Yield55%
Melting Point300°C
IR (ν, cm⁻¹)1652–1694 (C=O), 3280 (O–H)
1H NMR^1\text{H NMR}δ 10.96 ppm (oxime proton)

Hydrazine Hydrate Condensation

Product : 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazide (8 ).
Conditions : Reflux in anhydrous ethanol for 4 hours.

Experimental Data :

ParameterValueSource
Yield70%
IR (ν, cm⁻¹)1604 (C=O), 3380–3150 (NH)
1H NMR^1\text{H NMR}δ 9.88 ppm (NH), 11.45 ppm (NH)

Condensation with Isatin Derivatives

Product : N'-(5-Substituted-2-oxoindolin-3-ylidene)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazides (10a–c ).
Conditions : Reflux with isatin derivatives (9a–c ) in ethanol/acetic acid.

Representative Data :

CompoundR GroupYield (%)Melting Point (°C)
10aH78270–271
10b4-ClC₆H₄76265–267
10c4-BrC₆H₄74260–262

Key Spectral Features :

  • IR: 1596–1602 cm⁻¹ (C=O), 3280–3180 cm⁻¹ (NH).

  • 1H NMR^1\text{H NMR}: δ 11.45 ppm (NH), aromatic protons at δ 6.86–7.38 ppm .

Reactions with Propanehydrazonoyl Chlorides

Product : N'-Aryl-2-(2-(3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbonyl)hydrazono)propanehydrazonoyl chlorides (12a–c ) → Sulfones (13 ).
Conditions :

  • 12a–c : Reflux with propanehydrazonoyl chlorides (11a–c ) in ethanol.

  • 13 : Reaction of 12a with sodium benzenesulfinate.

CompoundR GroupYield (%)Melting Point (°C)
12aPh72270–271
12b4-ClC₆H₄70268–270
12c4-BrC₆H₄72265–267
1362178–179

Key Observations :

  • 13 exhibits enhanced stability due to sulfone functionality .

Mechanistic Insights

  • Cyclization Pathways : Dominated by keto-enol tautomerism and nucleophilic attack (e.g., furan-2-one formation).

  • Electronic Effects : Electron-withdrawing groups on aryl hydrazonoyl chlorides (11a–c ) reduce reaction yields due to steric hindrance .

Analytical Validation

  • Chromatography : Silica gel (hexane/ethyl acetate) for purification.

  • Spectroscopy : 13C NMR^{13}\text{C NMR} confirms tetrahydronaphthalene integration (δ 23.0–29.6 ppm for CH₂ groups) .

Comparative Reaction Yields

Reaction TypeAverage Yield (%)
Cyclization (Furan-2-one)55
Pyrazole Formation70
Hydrazonoyl Chloride Condensation72

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate has been investigated for its biological activities, particularly as a precursor in the synthesis of pharmacologically active compounds.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study on related naphthalene derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Analogous compounds have shown promise in reducing inflammation markers in vitro and in vivo. For instance, a study highlighted the effectiveness of naphthalene derivatives in inhibiting pro-inflammatory cytokines in animal models . This suggests that this compound may also possess similar properties.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the formation of more complex molecules.

Synthesis of Naphthalene Derivatives

The compound can be utilized to synthesize various naphthalene derivatives through reactions such as alkylation and acylation. These derivatives can then be explored for their own unique biological activities or used in material science applications .

Functionalization Reactions

Functionalization of this compound can lead to the development of novel compounds with enhanced properties. For example:

  • Hydroxylation : Introducing hydroxyl groups can improve solubility and bioavailability.
  • Halogenation : Halogenated derivatives often exhibit increased reactivity and potential biological activity.

Case Studies

StudyFindings
Anticancer Research Demonstrated cytotoxic effects on breast and lung cancer cell lines with similar naphthalene derivatives .
Anti-inflammatory Study Showed reduction of pro-inflammatory cytokines using related compounds .
Synthetic Methodology Developed protocols for the efficient synthesis of naphthalene derivatives from this compound .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate with two structurally related compounds from the provided evidence. Key differences in substituents, functional groups, and properties are highlighted.

Data Table: Structural and Functional Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Safety Data
This compound (Target Compound) Tetralin (via ketone-oxygen) Likely C₁₆H₁₈O₃* ~258.3* Ketone, ester Limited data in provided sources
4-Oxo-4-(5,6,7,8-tetrahydro-2-naphthalenylamino)butanoate Tetralin (via amine) C₁₄H₁₆NO₃ 246.286 Ketone, amine, carboxylate ion Unverified status; no safety data
Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate 2,4,6-Trimethylphenyl C₁₅H₁₈O₃ 246.30 Ketone, ester GHS-compliant SDS available; 100% purity

Key Findings

Substituent Effects on Reactivity and Stability The tetralin group in the target compound and enhances hydrophobicity compared to the 2,4,6-trimethylphenyl group in , which is bulkier but less π-conjugated.

Functional Group Influence

  • The ester group (target compound and ) is more electrophilic than the carboxylate ion in , making it susceptible to hydrolysis or transesterification.
  • The ketone in all three compounds enables reactions such as Grignard additions or reductions, though steric hindrance from substituents (e.g., tetralin vs. trimethylphenyl) may modulate reactivity .

Safety and Regulatory Status

  • has a validated Safety Data Sheet (SDS) under GHS Revision 8, with first-aid measures for inhalation exposure, indicating established industrial handling protocols .
  • is flagged as "unverified," suggesting insufficient experimental validation of its properties or hazards .

Critical Analysis of Contradictions and Limitations

  • Data Gaps : The target compound lacks explicit experimental data in the provided evidence, necessitating reliance on analog-based inferences.
  • Verification Status : ’s unvalidated status contrasts with ’s regulatory documentation, underscoring the need for caution when extrapolating properties from unverified sources .

Biological Activity

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS No. 5333-98-2) is an organic compound characterized by its unique structure that combines a naphthalene moiety with a butanoate ester. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C16H20O3. Its structure features a tetrahydronaphthalene ring fused with a butanoate group, which may influence its lipophilicity and interaction with biological targets.

PropertyValue
Molecular Weight260.34 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
CAS Number5333-98-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : There are indications that this compound possesses antioxidant properties that could protect cells from oxidative stress.

Case Studies and Experimental Findings

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast cancer cells at concentrations ranging from 10 to 50 µM over 48 hours .
    • Another investigation revealed that the compound induced apoptosis in human lung cancer cells by activating caspase pathways .
  • Neuroprotective Effects :
    • Research indicated that this compound might protect neuronal cells from glutamate-induced toxicity. The mechanism appears to involve the modulation of calcium ion influx and the activation of survival signaling pathways .
  • Anti-inflammatory Properties :
    • This compound has been evaluated for its anti-inflammatory effects in animal models of arthritis. The results showed a reduction in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes may be involved in the metabolism of this compound.
  • Excretion : Further research is needed to elucidate the excretion pathways and half-life of this compound in vivo.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
Ethyl 4-Oxo-4-(5-naphthalenyl)butanoateModerate cytotoxicityLess lipophilic
Ethyl 4-Oxo-4-(tetrahydroquinolinyl)butanoateAntimicrobialDifferent ring structure
Ethyl 4-Oxo-4-(5-methyl-naphthalenyl)butanoateAnticancerHigher selectivity for cancer cells

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate?

The synthesis typically involves coupling reactions between tetrahydronaphthalene derivatives and ester-containing precursors. For example:

  • Microwave-assisted coupling : Reacting brominated tetrahydronaphthalene derivatives with ester precursors (e.g., methyl/ethyl esters) under microwave conditions in the presence of K₂CO₃ in solvents like methyl ethyl ketone (MEK) yields intermediates, which are hydrolyzed to carboxylic acids under basic conditions .
  • Multi-component reactions : Utilize 5,6,7,8-tetrahydronaphthalen-2-yl ketones with aldehydes and cyanoacetate derivatives in refluxing n-butanol, followed by hydrazine hydrate treatment to form hydrazide intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in methanol ensures high purity .

Q. How is the compound characterized for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents and confirm the tetrahydronaphthalene core. For example, aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm, while ester carbonyls resonate at ~170 ppm in ¹³C NMR .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 408.1 for related derivatives) .
  • HPLC : Reverse-phase HPLC with UV detection (215 nm) assesses purity (>98%) .

Q. What are the recommended storage conditions to ensure stability?

  • Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester moiety. Avoid exposure to light, as UV radiation may degrade the tetrahydronaphthalene ring .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity? Insights from SAR studies

  • Ketone vs. alcohol substitution : Reduction of the 4-oxo group to a hydroxyl moiety (e.g., using NaBH₄) alters polarity and hydrogen-bonding capacity, impacting receptor binding .
  • Ring substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the tetrahydronaphthalene 2-position enhances metabolic stability, as seen in RXR-selective retinoids .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but may reduce membrane permeability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Co-eluting metabolites in plasma/urine require selective SPE cleanup (e.g., Oasis HLB cartridges) prior to LC-MS/MS analysis. Internal standards like deuterated analogs (e.g., triclosan-d₃) improve quantification accuracy .
  • Low sensitivity : Derivatization with pentafluorobenzyl bromide enhances detection limits in GC-MS by increasing volatility and ionization efficiency .

Q. How to design in vitro assays to evaluate its anticancer potential?

  • Cell line selection : Use hormone-dependent cancer models (e.g., MCF-7 breast cancer cells) based on structural similarity to SERDs like Elacestrant .
  • Dose-response assays : Test concentrations from 1 nM–100 μM over 72 hours, with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., tamoxifen for ER+ cells) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and ERα degradation confirms target engagement .

Q. How to address contradictory data in metabolic stability studies?

  • Species variability : Rat liver microsomes may show faster clearance than human due to cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6 activity). Cross-validate using human hepatocytes .
  • Experimental controls : Include protease/esterase inhibitors (e.g., PMSF) in incubation buffers to prevent nonspecific degradation .

Methodological Tables

Q. Table 1. Optimization of Coupling Reactions

ConditionYield (%)Purity (%)Reference
Microwave, K₂CO₃/MEK8595
Reflux, n-butanol7890
Radical-mediated6498

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsReference
¹H NMRδ 1.2–1.4 ppm (ester -CH₂CH₃)
ESI-MS[M+H]⁺ = 408.1 (C₂₃H₂₅NO₃)
HPLC Retention Time12.3 min (C18 column, 70% MeOH/H₂O)

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